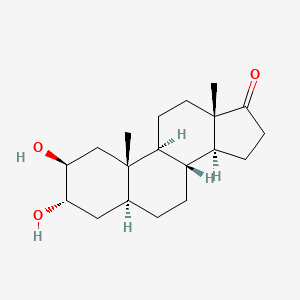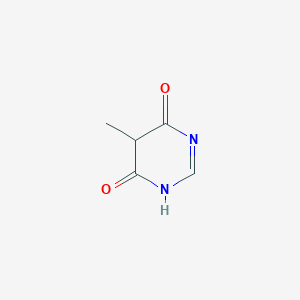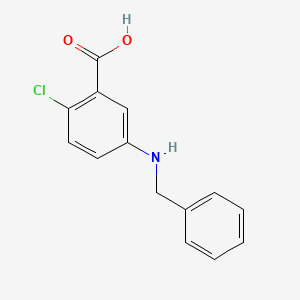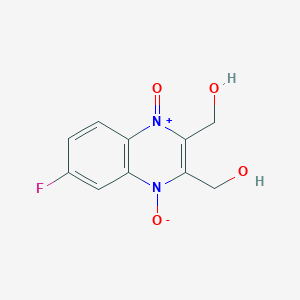![molecular formula C8H7F9NNaO4S B13409590 Glycine, N-ethyl-N-[(nonafluorobutyl)sulfonyl]-, sodium salt CAS No. 68555-68-0](/img/structure/B13409590.png)
Glycine, N-ethyl-N-[(nonafluorobutyl)sulfonyl]-, sodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Glycine, N-ethyl-N-[(nonafluorobutyl)sulfonyl]-, sodium salt is a chemical compound known for its unique properties and applications. It is a derivative of glycine, an amino acid, and is characterized by the presence of a nonafluorobutyl group and a sulfonyl group. This compound is often used in various scientific research fields due to its distinctive chemical structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N-ethyl-N-[(nonafluorobutyl)sulfonyl]-, sodium salt typically involves the reaction of glycine with N-ethyl-N-[(nonafluorobutyl)sulfonyl] chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
[ \text{Glycine} + \text{N-ethyl-N-[(nonafluorobutyl)sulfonyl] chloride} \rightarrow \text{this compound} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and precise control of reaction parameters. The process includes the purification of the product through techniques such as crystallization or chromatography to obtain a high-purity compound suitable for various applications.
化学反応の分析
Types of Reactions
Glycine, N-ethyl-N-[(nonafluorobutyl)sulfonyl]-, sodium salt undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the sulfonyl group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nonafluorobutyl group.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield glycine and other by-products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield various substituted glycine derivatives, while hydrolysis typically produces glycine and sulfonyl-containing by-products.
科学的研究の応用
Glycine, N-ethyl-N-[(nonafluorobutyl)sulfonyl]-, sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Employed in studies involving protein modification and enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of Glycine, N-ethyl-N-[(nonafluorobutyl)sulfonyl]-, sodium salt involves its interaction with specific molecular targets and pathways. The nonafluorobutyl group imparts unique reactivity, allowing the compound to interact with various biological molecules. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity or altering their function.
類似化合物との比較
Similar Compounds
- Glycine, N-ethyl-N-[(nonafluorobutyl)sulfonyl]-, potassium salt
- 1-Butanesulfonamide, N-ethyl-1,1,2,2,3,3,4,4,4-nonafluoro-N-(2-hydroxyethyl)-
- 1-Propanaminium, N,N,N-trimethyl-3-[[(nonafluorobutyl)sulfonyl]amino]-, chloride
Uniqueness
Glycine, N-ethyl-N-[(nonafluorobutyl)sulfonyl]-, sodium salt is unique due to its specific combination of a glycine backbone with a nonafluorobutyl and sulfonyl group. This combination imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
特性
CAS番号 |
68555-68-0 |
|---|---|
分子式 |
C8H7F9NNaO4S |
分子量 |
407.19 g/mol |
IUPAC名 |
sodium;2-[ethyl(1,1,2,2,3,3,4,4,4-nonafluorobutylsulfonyl)amino]acetate |
InChI |
InChI=1S/C8H8F9NO4S.Na/c1-2-18(3-4(19)20)23(21,22)8(16,17)6(11,12)5(9,10)7(13,14)15;/h2-3H2,1H3,(H,19,20);/q;+1/p-1 |
InChIキー |
VWFMQKTZSJCNCT-UHFFFAOYSA-M |
正規SMILES |
CCN(CC(=O)[O-])S(=O)(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![[(1S,6R,9S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methanol](/img/structure/B13409545.png)
![3-[18-(2-Carboxyethyl)-7,12-diethyl-3,8,13,17-tetramethyl-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin-2-yl]propanoic acid;dihydrochloride](/img/structure/B13409553.png)



![2-[4-[(5-chloro-1,3-benzoxazol-2-yl)oxy]phenoxy]-N-(2-fluorophenyl)-N-methylpropanamide](/img/structure/B13409578.png)

![7-bromo-3-[(3E)-3-(2-piperazin-1-ylethoxyimino)indol-2-yl]-1H-indol-2-ol;dihydrochloride](/img/structure/B13409583.png)


